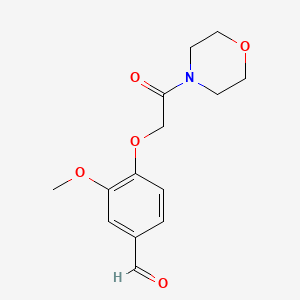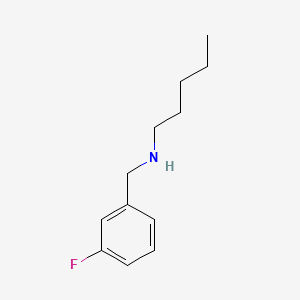
4-(8-Methylnonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Methylnonyl)aniline, also known as branched dodecylaniline, is an organic compound with the molecular formula C18H31N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a branched dodecyl group. This compound is used in various industrial applications due to its surfactant properties and its ability to interact with both hydrophilic and hydrophobic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(8-Methylnonyl)aniline can be synthesized through the alkylation of aniline with branched dodecyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, followed by the addition of the branched dodecyl halide to form the desired product.
Industrial Production Methods: In industrial settings, the production of benzenamine, dodecyl-, branched often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and selectivity towards the desired product. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, and acylated derivatives
Scientific Research Applications
4-(8-Methylnonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent wetting and penetrating properties
Mechanism of Action
The mechanism of action of benzenamine, dodecyl-, branched is primarily based on its ability to interact with both hydrophilic and hydrophobic substances. The branched dodecyl group provides hydrophobic interactions, while the amine group can form hydrogen bonds and ionic interactions with hydrophilic substances. This dual functionality allows it to act as an effective surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds in aqueous solutions .
Comparison with Similar Compounds
Benzenamine, dodecyl- (linear): Similar in structure but with a linear dodecyl group instead of a branched one.
Benzenamine, octyl- (branched): Contains a shorter branched alkyl chain.
Benzenamine, hexadecyl- (branched): Contains a longer branched alkyl chain.
Comparison:
Uniqueness: The branched structure of benzenamine, dodecyl-, branched provides better wetting and penetrating properties compared to its linear counterpart. The branched structure also enhances its ability to interact with complex biological membranes, making it more effective in certain applications.
Properties
CAS No. |
68411-48-3 |
|---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
4-(8-methylnonyl)aniline |
InChI |
InChI=1S/C16H27N/c1-14(2)8-6-4-3-5-7-9-15-10-12-16(17)13-11-15/h10-14H,3-9,17H2,1-2H3 |
InChI Key |
VTDJVUVSXKGADB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCC1=CC=C(C=C1)N |
Canonical SMILES |
CC(C)CCCCCCCC1=CC=C(C=C1)N |
Key on ui other cas no. |
68411-48-3 |
physical_description |
Liquid |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methylimidazo[2,1-b]thiazole](/img/structure/B1607133.png)












